2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole core. The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3. The benzoic acid moiety is then attached through a coupling reaction, often using Suzuki or Heck coupling methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, and purification steps are streamlined to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 2-(4-Carboxy-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-(4-Hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid: Contains a phenyl group instead of methyl groups, which can affect its electronic properties and reactivity.
Uniqueness
2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both formyl and benzoic acid groups, which provide versatile sites for further functionalization.
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(4-formyl-3,5-dimethylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-11(7-16)9(2)15(14-8)12-6-4-3-5-10(12)13(17)18/h3-7H,1-2H3,(H,17,18) |
InChI Key |
MNNCWAFTMLUCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C=O |
Origin of Product |
United States |
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